molecular formula C7H3Cl2N3 B2816885 2,7-Dichloropyrido[4,3-d]pyrimidine CAS No. 2387158-74-7

2,7-Dichloropyrido[4,3-d]pyrimidine

Cat. No.: B2816885
CAS No.: 2387158-74-7
M. Wt: 200.02
InChI Key: GSBIMIXIPDBUHJ-UHFFFAOYSA-N
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Description

2,7-Dichloropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyrimidine ring fused to a pyridine ring . Pyridopyrimidines have been studied for their potential therapeutic uses .


Synthesis Analysis

The synthesis of pyridopyrimidines has been explored in various studies . For instance, one method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines . The cyclization process can involve different groups depending on the specific conditions and reactants used .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyrimidine ring fused to a pyridine ring . The positions 2 and 7 of the pyrimidine ring are substituted with chlorine atoms .


Chemical Reactions Analysis

Pyridopyrimidines, including this compound, can undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

Synthesis and Chemical Modifications

2,7-Dichloropyrido[4,3-d]pyrimidine serves as a foundational scaffold for various chemical modifications aimed at synthesizing compounds with potential biological activities. Its chlorine atoms at positions 5 and 7 enable selective cross-coupling reactions and nucleophilic aromatic substitutions, facilitating the construction of a diverse pyrido[4,3-d]pyrimidine library with structural variations. This synthetic flexibility underscores its utility in medicinal chemistry for the development of compounds with tailored properties (Jang et al., 2006).

Biomedical Applications

The pyrido[4,3-d]pyrimidine moiety, including this compound derivatives, is recognized for its biomedical applications. These compounds mimic the nitrogen bases found in DNA and RNA, suggesting their potential in designing ligands for various receptors within the body. This structural resemblance to bioactive nitrogen bases highlights their significance in drug discovery and development (Jubete et al., 2019).

Kinase Inhibition for Cancer Therapy

Specific derivatives synthesized from this compound have shown promise as kinase inhibitors, particularly targeting CDK5 and DYRK1A without significantly affecting GSK3. This selective inhibition profile is crucial for developing targeted cancer therapies, illustrating the compound's potential in oncology (Dehbi et al., 2014).

Antimicrobial Activity

Pyrimidine and pyrimido[2,1-b][1,3]thiazine derivatives, synthesized from precursors related to this compound, have exhibited promising antimicrobial activity. This activity underscores the compound's utility in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial strains (Sayed et al., 2006).

Green Chemistry and Multicomponent Syntheses

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including those related to this compound, benefits from green chemistry principles, employing multicomponent reactions. These approaches not only enhance synthetic efficiency but also align with environmental sustainability goals by minimizing waste and reducing the use of hazardous reagents (Chaudhary, 2021).

Future Directions

Pyridopyrimidines, including 2,7-Dichloropyrido[4,3-d]pyrimidine, are an active area of research due to their potential therapeutic applications . Future research may focus on further exploring the synthesis methods, chemical reactions, and biological activities of these compounds. Additionally, more studies are needed to fully understand the safety profile and potential hazards associated with these compounds.

Properties

IUPAC Name

2,7-dichloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-7(9)12-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIMIXIPDBUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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